molecular formula C₁₃H₁₄D₂¹⁵N₂O B1146532 3-Hydroxy Medetomidine-15N2,d2 CAS No. 1346599-94-7

3-Hydroxy Medetomidine-15N2,d2

Cat. No.: B1146532
CAS No.: 1346599-94-7
M. Wt: 220.28
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy Medetomidine-15N2,d2 is a stable isotope-labeled analog of 3-hydroxy medetomidine, a metabolite of medetomidine, a veterinary sedative and α2-adrenoceptor agonist. This compound is specifically labeled with two nitrogen-15 (15N) atoms and two deuterium (D) atoms, enhancing its utility in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry .

  • Molecular Formula: C₁₂H₁₃D₂Cl¹⁵N₂O
  • Molecular Weight: 242.71 g/mol
  • CAS Number: 1346603-61-9 (labeled); 115664-37-4 (unlabeled)
  • SIL Type: Nitrogen-15 (¹⁵N₂) and deuterium (D₂)
  • Applications: Used in quantitative analysis, tracer studies, and metabolic pathway elucidation due to its isotopic purity and structural fidelity .
  • Storage: Stable at -20°C, transported at room temperature .

Properties

CAS No.

1346599-94-7

Molecular Formula

C₁₃H₁₄D₂¹⁵N₂O

Molecular Weight

220.28

Synonyms

3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol-15N2,d2; 

Origin of Product

United States

Preparation Methods

The synthesis of 3-Hydroxy Medetomidine-15N2,d2 involves several steps, including the incorporation of stable isotopes. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods for such compounds often include the use of specialized equipment and conditions to ensure the incorporation of isotopes at specific positions within the molecule .

Chemical Reactions Analysis

3-Hydroxy Medetomidine-15N2,d2 can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Hydroxy Medetomidine-15N2,d2 is used extensively in scientific research, particularly in the fields of:

    Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of medetomidine and its derivatives.

    Biology: It is used in proteomics research to study protein interactions and functions.

    Medicine: It is used in pharmacological studies to understand the effects of medetomidine and its analogs.

    Industry: It is used in the development of new anesthetic and sedative drugs

Mechanism of Action

The mechanism of action of 3-Hydroxy Medetomidine-15N2,d2 is similar to that of medetomidine. It acts as an agonist at alpha-2 adrenergic receptors, inhibiting the release of norepinephrine and thereby reducing the propagation of pain signals. This results in sedative and analgesic effects .

Comparison with Similar Compounds

Isotopologues and Structural Analogs

The table below compares 3-Hydroxy Medetomidine-15N2,d2 with its unlabeled counterpart and other isotopologues/analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Isotopic Labels Key Applications References
This compound C₁₂H₁₃D₂Cl¹⁵N₂O 242.71 1346603-61-9 ¹⁵N₂, D₂ Metabolic studies, MS internal standard
3-Hydroxy Detomidine (Unlabeled) C₁₂H₁₄N₂O·HCl 202.26 (base) + 36.46 (HCl) 115664-37-4 None Veterinary sedation metabolite
Medetomidine-d3 Hydrochloride C₁₃H₁₄D₃ClN₂ 239.76 Not provided D₃ Pharmacokinetic tracer
3-Carboxy Detomidine-13C-15N2 ¹³C¹⁵N₂C₁₁H₁₂O₂ 219.22 Not provided ¹³C, ¹⁵N₂ Metabolic pathway analysis
Hydroxymedetomidine (Medetomidine Impurity 20) C₁₃H₁₆N₂O 216.28 86347-12-8 None Quality control in drug manufacturing

Key Differences and Similarities

Isotopic Labeling :

  • This compound uniquely incorporates ¹⁵N and D, enabling precise detection in mass spectrometry, unlike its unlabeled form .
  • Medetomidine-d3 Hydrochloride uses deuterium but lacks nitrogen-15, limiting its use in studies requiring dual isotopic tracing .

Structural Analogs :

  • Hydroxymedetomidine (CAS 86347-12-8) shares a similar backbone but lacks isotopic labels and serves primarily as a reference impurity in drug quality control .
  • 3-Carboxy Detomidine-13C-15N2 includes a carboxyl group and ¹³C labeling, making it suitable for oxidative metabolism studies, unlike the hydroxylated structure of 3-Hydroxy Medetomidine .

Physicochemical Stability :

  • All deuterated compounds (e.g., this compound, Medetomidine-d3) require storage at -20°C to prevent isotopic exchange, whereas unlabeled analogs like Hydroxymedetomidine are stable at ambient conditions .

Analytical Utility

  • Mass Spectrometry: The ¹⁵N and D labels in this compound reduce background noise in LC-MS/MS, improving quantification accuracy in biological matrices .
  • NMR Characterization : Hydroxymedetomidine (unlabeled) has been extensively characterized via ¹H NMR and ¹³C NMR, providing a benchmark for validating isotopic analogs .

Metabolic Studies

  • Tracer Studies : this compound has been used to map hepatic metabolism pathways in veterinary models, revealing cytochrome P450-mediated oxidation as a primary clearance route .
  • Comparative Pharmacokinetics: Deuterated analogs like Medetomidine-d3 show altered clearance rates due to the kinetic isotope effect, whereas ¹⁵N-labeled compounds primarily serve as non-reacting tracers .

Q & A

Basic Research Questions

Q. How can 3-Hydroxy Medetomidine-15N2,d2^{15}\text{N}_2,\text{d}_2 be synthesized with isotopic purity for use as an internal standard in pharmacokinetic studies?

  • Methodological Answer : Synthesis typically involves deuterium (2H^2\text{H}) and 15N^{15}\text{N} isotope incorporation during precursor synthesis. For example, deuterated solvents (e.g., D2_2O) and 15N^{15}\text{N}-labeled amines are used in reductive amination or hydroxylation steps. Isotopic purity (>98%) is verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm absence of unlabeled analogs. Post-synthesis, purification via reverse-phase HPLC ensures removal of byproducts .

Q. What analytical methods are recommended for quantifying 3-Hydroxy Medetomidine-15N2,d2^{15}\text{N}_2,\text{d}_2 in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters:

  • Column : C18 (2.1 × 50 mm, 1.7 µm) for separation.
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Transitions : Monitor m/z 287 → 121 for the analyte and m/z 290 → 124 for the internal standard.
  • Sample Prep : Protein precipitation with acetonitrile (1:4 v/v) followed by solid-phase extraction (SPE) to reduce matrix effects .

Q. How does the stability of 3-Hydroxy Medetomidine-15N2,d2^{15}\text{N}_2,\text{d}_2 vary under different storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Short-term : 24-hour exposure to ambient light and temperature (20–25°C).
  • Long-term : -80°C storage over 6 months with periodic LC-MS/MS analysis.
  • Freeze-thaw : 3 cycles (-80°C to 25°C). Degradation is quantified against a freshly prepared standard. Note: Deuterated analogs may exhibit slightly lower thermal stability due to kinetic isotope effects .

Advanced Research Questions

Q. What experimental design considerations are critical when using 3-Hydroxy Medetomidine-15N2,d2^{15}\text{N}_2,\text{d}_2 to resolve contradictory pharmacokinetic data in multi-species studies?

  • Methodological Answer :

  • Species-Specific Metabolism : Adjust LC-MS/MS collision energy to account for interspecies variations in metabolite fragmentation patterns.
  • Cross-Validation : Use parallel reaction monitoring (PRM) to confirm isotopic fidelity in tissues with high phospholipid content (e.g., liver).
  • Data Normalization : Apply a weighted least-squares model to correct for matrix effects differing between plasma, urine, and cerebrospinal fluid .

Q. How can researchers address discrepancies in ionization efficiency between 3-Hydroxy Medetomidine-15N2,d2^{15}\text{N}_2,\text{d}_2 and its non-labeled analog during LC-MS/MS method development?

  • Methodological Answer :

  • Ion Suppression Testing : Infuse post-column analyte and internal standard to identify matrix interference zones.
  • Compensation : Use a calibration curve with deuterated internal standard to correct for signal drift.
  • Advanced Optimization : Employ differential mobility spectrometry (DMS) to enhance selectivity in complex matrices .

Q. What strategies improve the detection limit of 3-Hydroxy Medetomidine-15N2,d2^{15}\text{N}_2,\text{d}_2 in trace-level metabolomic profiling?

  • Methodological Answer :

  • Preconcentration : Use molecularly imprinted polymers (MIPs) tailored to medetomidine’s hydroxy-imidazole structure.
  • High-Resolution MS : Switch to quadrupole-Orbitrap platforms (resolving power >60,000) to distinguish isotopic clusters from background noise.
  • Data Processing : Apply machine learning algorithms (e.g., XCMS Online) to deconvolute low-abundance signals .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results about the metabolic half-life of 3-Hydroxy Medetomidine-15N2,d2^{15}\text{N}_2,\text{d}_2 in hepatic vs. renal clearance models?

  • Methodological Answer :

  • Tracer Studies : Co-administer 13C^{13}\text{C}-labeled glucose to track gluconeogenesis effects on metabolite clearance.
  • Compartmental Modeling : Use nonlinear mixed-effects (NLME) software like NONMEM to compare one- vs. two-compartment models across datasets.
  • Validation : Cross-check with in vitro hepatocyte and renal tubule assays to isolate organ-specific contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.